2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide
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Overview
Description
2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide is a complex organic compound known for its significant biological activities. It is a derivative of purine, a heterocyclic aromatic organic compound, and is often studied for its potential therapeutic applications, particularly in the fields of analgesia and anti-inflammation .
Preparation Methods
The synthesis of 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes the alkylation of 1,3-dimethylxanthine with 4-phenylpiperazine, followed by acylation with acetic anhydride. The reaction conditions often require the use of organic solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reactions .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide (H2O2), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions are common, where the piperazine ring can be substituted with different functional groups using reagents like alkyl halides.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions, leading to the breakdown of the acetamide group.
Scientific Research Applications
2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide has several scientific research applications:
Chemistry: It is used as a model compound in studying the reactivity of purine derivatives.
Mechanism of Action
The primary mechanism of action of 2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide involves the inhibition of the TRPA1 channel. This channel is a sensor for environmental irritants and is involved in the sensation of pain and inflammation. By blocking this channel, the compound can reduce pain and inflammatory responses. The molecular targets include the TRPA1 channel proteins, and the pathways involved are those related to pain and inflammation signaling .
Comparison with Similar Compounds
Similar compounds include other purine derivatives such as:
8-Methoxy-1,3-dimethyl-2,6-dioxopurin-7-yl derivatives: These compounds also exhibit analgesic and anti-inflammatory properties but differ in their specific functional groups and reactivity.
1,3-Dimethyl-2,6-dioxopurin-7-yl derivatives: These are structurally similar but may have different substituents on the purine ring, affecting their biological activity and applications.
N-Substituted purine derivatives: These compounds vary in their substituents on the nitrogen atoms of the purine ring, leading to differences in their chemical and biological properties.
2-[1,3-Dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide stands out due to its specific combination of the piperazine ring and acetamide group, which contribute to its unique biological activities and potential therapeutic applications .
Properties
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-8-[(4-phenylpiperazin-1-yl)methyl]purin-7-yl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N7O3/c1-23-18-17(19(29)24(2)20(23)30)27(12-15(21)28)16(22-18)13-25-8-10-26(11-9-25)14-6-4-3-5-7-14/h3-7H,8-13H2,1-2H3,(H2,21,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWQCVAPXRLOMB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCN(CC3)C4=CC=CC=C4)CC(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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